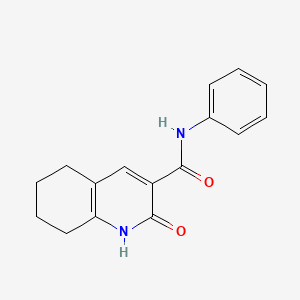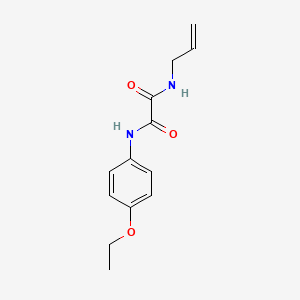![molecular formula C24H26ClNO4S2 B5063720 (5E)-5-[[3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5063720.png)
(5E)-5-[[3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with multiple functional groups. It contains a thiazolidinone ring, which is a type of heterocyclic compound. Thiazolidinones are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazolidinone ring and the addition of the various substituents. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple functional groups and a cyclic ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiazolidinones, for example, are known to undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Propriétés
IUPAC Name |
(5E)-5-[[3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO4S2/c1-5-28-20-13-17(14-21-23(27)26(4)24(31)32-21)12-18(25)22(20)30-11-7-10-29-19-9-6-8-15(2)16(19)3/h6,8-9,12-14H,5,7,10-11H2,1-4H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXODKLAGFKYIGK-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C)Cl)OCCCOC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C)Cl)OCCCOC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-4-tert-butylbenzamide](/img/structure/B5063638.png)
![N-(3,5-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5063640.png)
![1-chloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5063647.png)
![2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063654.png)

![ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}valyl)amino]benzoate](/img/structure/B5063664.png)
![5-ethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5063675.png)
![ethyl 1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxylate](/img/structure/B5063679.png)
![N-(2-furylmethyl)-N-2-propyn-1-yl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5063685.png)
![2-(2-{[1,1'-BIPHENYL]-2-YL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)-5-BROMOBENZOIC ACID](/img/structure/B5063698.png)
![N-[(4-sulfamoylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B5063706.png)

![1-(2-Adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid](/img/structure/B5063725.png)

